molecular formula C19H16ClNO2 B1453409 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-45-9

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1453409
CAS No.: 1160261-45-9
M. Wt: 325.8 g/mol
InChI Key: FRVDGGMKZJGXRF-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a methoxyphenyl group, a dimethylquinoline group, and a carbonyl chloride group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the mentioned functional groups. For instance, chloroformates are used as reagents in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Chloroformates, for example, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, chloroformates are colorless, volatile liquids that degrade in moist air .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, methyl chloroformate is classified as flammable and toxic .

Properties

IUPAC Name

2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-8-9-13-15(19(20)22)10-16(21-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVDGGMKZJGXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
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